REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[C:6]([CH:7]=O)[C:5]([OH:10])=[CH:4][CH:3]=1.C[O-].[Na+].[C:14]1([C:20]2[O:21][C:22]([CH3:29])=[C:23]([C:25](=[O:28])[CH2:26]Br)[N:24]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C(O)C>[C:14]1([C:20]2[O:21][C:22]([CH3:29])=[C:23]([C:25]([C:26]3[O:10][C:5]4[CH:4]=[CH:3][C:2]([Br:1])=[CH:9][C:6]=4[CH:7]=3)=[O:28])[N:24]=2)[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:1.2|
|
Name
|
|
Quantity
|
294 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(C=O)=C1)O
|
Name
|
sodium methoxide
|
Quantity
|
79.06 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
410 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1OC(=C(N1)C(CBr)=O)C
|
Name
|
sodium methoxide
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
78 °C
|
Type
|
CUSTOM
|
Details
|
to stir for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating continued overnight under a nitrogen atmosphere
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
FILTRATION
|
Details
|
the solids filtered
|
Type
|
WASH
|
Details
|
washed with ethanol, 393 g, mp 212°-213° C.
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C=1OC(=C(N1)C(=O)C=1OC2=C(C1)C=C(C=C2)Br)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |